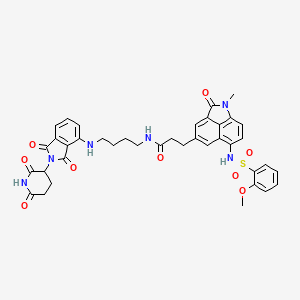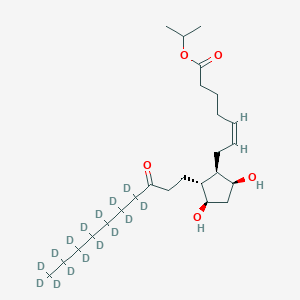
Unoprostone-d15 Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unoprostone-d15 Isopropyl Ester is a stable isotope-labeled compound with the molecular formula C25D15H29O5 and a molecular weight of 439.706. It is a derivative of unoprostone, a prostaglandin analogue used primarily in the treatment of ocular hypertension and open-angle glaucoma . This compound is particularly valuable in research due to its labeled isotopes, which allow for precise tracking and analysis in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unoprostone-d15 Isopropyl Ester involves the incorporation of deuterium atoms into the unoprostone molecule. The process typically starts with the preparation of the deuterated precursor, followed by esterification to form the isopropyl ester. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Unoprostone-d15 Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of unoprostone, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
Unoprostone-d15 Isopropyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Unoprostone-d15 Isopropyl Ester exerts its effects by increasing the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. The compound interacts with calcium-activated potassium channels (BK channels) and chloride channels (CIC-2), leading to enhanced trabecular meshwork outflow . This mechanism is similar to that of other prostaglandin analogues but with unique interactions due to its isotopic labeling .
Comparison with Similar Compounds
Similar Compounds
Unoprostone Isopropyl Ester: The non-labeled version of the compound, used in similar therapeutic applications.
Latanoprost: Another prostaglandin analogue used to treat glaucoma, but with different molecular targets and pathways.
Bimatoprost: Similar in function but differs in its chemical structure and specific interactions with molecular targets.
Uniqueness
Unoprostone-d15 Isopropyl Ester is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature makes it particularly valuable in studies involving metabolic pathways, drug interactions, and molecular mechanisms .
Properties
Molecular Formula |
C25H44O5 |
|---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodecyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1/i1D3,4D2,5D2,6D2,7D2,10D2,13D2 |
InChI Key |
XXUPXHKCPIKWLR-IXRNNCNUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


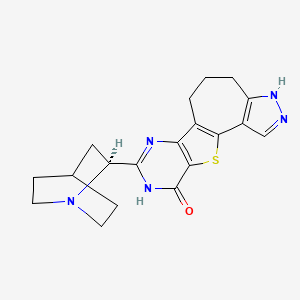
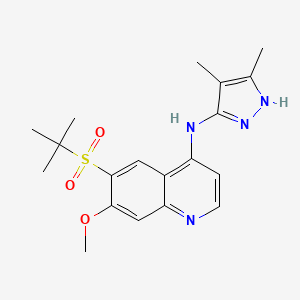
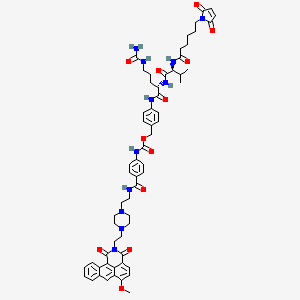
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

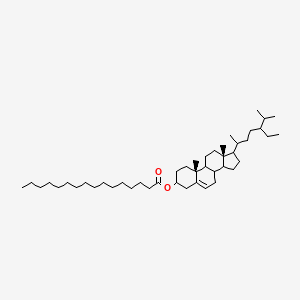
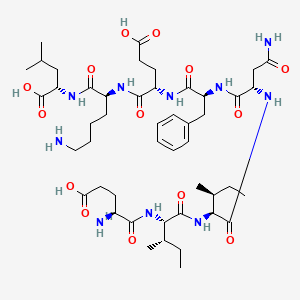
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
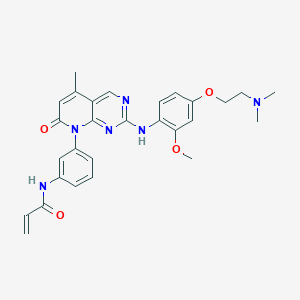
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
